Gambogic acid amide
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Overview
Description
Gambogic acid amide is a derivative of gambogic acid, a natural product extracted from the resin of Garcinia species. This compound has garnered significant attention due to its potent biological activities, particularly its anticancer properties. This compound exhibits a complex caged xanthone structure, which contributes to its unique pharmacological profile .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gambogic acid amide typically involves the amidation of gambogic acid. One common method includes the reaction of gambogic acid with an amine in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the aforementioned amidation reaction. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: Gambogic acid amide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can convert carbonyl groups to alcohols, impacting the compound’s reactivity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Gambogic acid amide has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of various derivatives with enhanced biological activities.
Biology: The compound is used to study cellular processes, including apoptosis and cell cycle regulation.
Medicine: this compound exhibits potent anticancer properties, making it a promising candidate for cancer therapy.
Mechanism of Action
Gambogic acid amide exerts its effects through multiple mechanisms:
Comparison with Similar Compounds
Gambogic Acid: The parent compound from which gambogic acid amide is derived.
Neogambogic Acid: Another derivative with similar anticancer properties but distinct structural features.
Dimethyl-Gambogic Acid: A modified form with enhanced stability and biological activity.
Uniqueness: this compound is unique due to its selective binding to the TrkA receptor and its ability to penetrate the blood-brain barrier, making it particularly effective against glioma . Its distinct mechanism of action and potent anticancer properties set it apart from other similar compounds.
Properties
Molecular Formula |
C38H45NO7 |
---|---|
Molecular Weight |
627.8 g/mol |
IUPAC Name |
(E)-4-[12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enamide |
InChI |
InChI=1S/C38H45NO7/c1-20(2)10-9-15-36(8)16-14-24-29(40)28-30(41)26-18-23-19-27-35(6,7)46-37(33(23)42,17-13-22(5)34(39)43)38(26,27)45-32(28)25(31(24)44-36)12-11-21(3)4/h10-11,13-14,16,18,23,27,40H,9,12,15,17,19H2,1-8H3,(H2,39,43)/b22-13+ |
InChI Key |
NFVXKLYWFCNBCO-LPYMAVHISA-N |
Isomeric SMILES |
CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)C/C=C(\C)/C(=O)N)O)C)C |
Canonical SMILES |
CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)N)O)C)C |
Origin of Product |
United States |
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